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Abstract
LASSBio-873 is a synthetic N-acylhydrazone derivative developed by the Laboratório de

Avaliação e Síntese de Substâncias Bioativas (LASSBio) at the Federal University of Rio de

Janeiro. It emerged from a lead optimization program targeting novel analgesic and anti-

inflammatory agents. Identified as a potent muscarinic agonist, LASSBio-873 has

demonstrated significant efficacy in preclinical models of neuropathic pain. This technical guide

provides a comprehensive overview of the discovery rationale, synthesis pathway, and

pharmacological properties of LASSBio-873, including detailed experimental protocols and

quantitative data.

Discovery of LASSBio-873
The discovery of LASSBio-873 is rooted in a lead optimization effort starting from the parent

compound, LASSBio-1514. The overarching goal was to develop novel compounds with potent

analgesic and anti-inflammatory properties. The discovery process can be conceptualized as a

multi-stage workflow, beginning with the identification of a lead compound and progressing

through molecular modification to the selection of a clinical candidate.
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The lead compound, LASSBio-1514, a cyclohexyl-N-acylhydrazone, showed promising anti-

inflammatory and analgesic activities. The N-acylhydrazone scaffold is recognized as a

privileged structure in medicinal chemistry, known for its broad spectrum of biological activities

and favorable pharmacokinetic properties. The rationale for modifying LASSBio-1514 was to

explore the impact of the cycloalkyl moiety's size on the compound's pharmacological profile

and drug-like properties. This led to the design of a series of cyclopolymethylenic homologues.

Experimental Workflow for Discovery
The discovery of LASSBio-873 followed a systematic workflow involving chemical synthesis, in

silico prediction of drug-like properties, and in vivo pharmacological screening.
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Figure 1: Discovery workflow for LASSBio-873.

Synthesis Pathway of LASSBio-873
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LASSBio-873 is synthesized via a straightforward and efficient two-step process. The

synthesis begins with the hydrazinolysis of a cycloalkyl ester, followed by a condensation

reaction with an appropriate aromatic aldehyde.

General Synthesis Scheme
The synthesis of LASSBio-873 and its analogues involves the initial formation of a

carbohydrazide intermediate from a corresponding cycloalkyl ester. This intermediate is then

reacted with an aldehyde to yield the final N-acylhydrazone product.

Cyclopentyl Ester Cyclopentanecarbohydrazide
(Intermediate)

Hydrazinolysis

LASSBio-873
4-Pyridinecarboxaldehyde Condensation

Click to download full resolution via product page

Figure 2: General synthesis pathway for LASSBio-873.

Detailed Experimental Protocols
Step 1: Synthesis of Cyclopentanecarbohydrazide

Reagents and Materials:

Methyl cyclopentanecarboxylate

Hydrazine hydrate (80% solution in water)

Absolute ethanol

Procedure:

To a solution of methyl cyclopentanecarboxylate (1.0 equivalent) in absolute ethanol, add

hydrazine hydrate (4.0 equivalents).

Reflux the reaction mixture for 48 hours.
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After cooling, evaporate the solvent under reduced pressure.

Add ice to the residue to induce precipitation.

Filter the resulting solid, wash with cold water, and dry to afford

cyclopentanecarbohydrazide.

Yield: Typically in the range of 59-81%.

Step 2: Synthesis of LASSBio-873 (N'-(pyridin-4-ylmethylene)cyclopentanecarbohydrazide)

Reagents and Materials:

Cyclopentanecarbohydrazide

4-Pyridinecarboxaldehyde

Absolute ethanol

Catalytic amount of hydrochloric acid (HCl)

Procedure:

Dissolve cyclopentanecarbohydrazide (1.0 equivalent) in absolute ethanol.

Add 4-pyridinecarboxaldehyde (1.0 equivalent) to the solution.

Add a catalytic amount of concentrated HCl.

Stir the reaction mixture at room temperature for 2 hours.

The resulting precipitate is filtered, washed with cold ethanol, and dried to yield LASSBio-
873.

Yield: Typically in the range of 22-80%.

Pharmacological Profile
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LASSBio-873 has been characterized as a muscarinic agonist with potent analgesic effects,

particularly in models of neuropathic pain.

Mechanism of Action
LASSBio-873 exerts its analgesic effects through the activation of muscarinic acetylcholine

receptors.[1] Studies have specifically implicated the M2 muscarinic receptor subtype in its

mechanism of action. The analgesic effect of LASSBio-873 was inhibited by the M2 receptor

antagonist, methoctramine, in a spinal nerve ligation model.[1]
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Figure 3: Proposed signaling pathway for LASSBio-873's analgesic action.
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In Vivo Efficacy
In a preclinical model of neuropathic pain (spinal nerve ligation in rats), LASSBio-873
demonstrated significant antihyperalgesic and anti-allodynic effects.

Compound Dose (Oral) Model Effect Reference

LASSBio-873 100 mg/kg
Spinal Nerve

Ligation

Inhibition of

thermal

hyperalgesia and

mechanical

allodynia

[1]

Physicochemical and Drug-Like Properties (In Silico
Prediction)
In silico analysis of LASSBio-873 and its analogues predicted favorable drug-like properties,

supporting their potential as orally bioavailable drug candidates.

Property Predicted Value Reference

Caco-2 Permeability High

CNS Penetration Yes

Plasma Protein Binding Moderate to High (57-87%)

Oral Bioavailability High (80-99%)

Conclusion
LASSBio-873 is a promising analgesic drug candidate that emerged from a rational drug

design and lead optimization program. Its straightforward two-step synthesis makes it an

attractive molecule for further development. The compound's mechanism of action as a

muscarinic agonist, likely targeting the M2 receptor subtype, provides a solid basis for its

observed efficacy in preclinical models of neuropathic pain. The favorable in silico predicted

drug-like properties further underscore its potential as an orally active therapeutic agent.
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Further studies are warranted to fully elucidate its pharmacological profile and to assess its

safety and efficacy in more advanced preclinical models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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